molecular formula C14H13N3O3S B2580678 2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 882081-42-7

2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B2580678
CAS No.: 882081-42-7
M. Wt: 303.34
InChI Key: ZBGSZXXCRMGRTB-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide ( 882081-42-7) is a synthetic acetamide derivative with a molecular formula of C14H13N3O3S and a molecular weight of 303.34 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Acetamide moieties are recognized for their broad therapeutic potential, including anti-inflammatory and antiviral properties, while sulfur-containing functional groups are prevalent in a wide range of pharmaceuticals . Structurally related 2-[(diaminopyrimidinyl)sulfanyl]acetamide compounds have demonstrated promising biological activities in scientific studies, acting as inhibitors for enzymes like human dihydrofolate reductase (hDHFR) and tyrosine kinase . Furthermore, such diamino-substituted pyrimidine derivatives have been investigated for their immunosuppressant activity and their potency against various viruses, including as designs for Dengue virus protease inhibitors . The distinct electronic properties conferred by the 4-aminophenyl and 3-nitrophenyl substituents in this molecule make it a valuable scaffold for structure-activity relationship (SAR) studies and as a building block for the synthesis of more complex bioactive molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c15-10-4-6-13(7-5-10)21-9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGSZXXCRMGRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819306
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-aminothiophenol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The sulfanyl group can participate in redox reactions, affecting cellular redox balance and signaling pathways. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

Key structural analogues include:

  • N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI): Exhibits a larger dihedral angle (67.11°) between the pyrimidine and chlorophenyl ring, attributed to steric hindrance from the chlorine substituent .
  • 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: The dimethylpyrimidinyl group reduces ring inclination (42.25°) compared to the diaminopyrimidinyl variant, enhancing planarity .
  • N-(4-Methoxyphenyl)acetamide derivatives : Methoxy groups increase electron density, altering hydrogen-bonding patterns compared to nitro-substituted analogues .

Table 1: Dihedral Angles and Substituent Effects

Compound Substituents (R1, R2) Dihedral Angle (°) Key Interaction
Target Compound (ARAROC) 3-Nitrophenyl, 4-aminophenyl 56.19 N–H⋯N (S(7) motif)
ARARUI 2-Chlorophenyl 67.11 Steric hindrance
Dimethylpyrimidinyl derivative 4,6-Dimethylpyrimidinyl 42.25 Enhanced planarity

Physical-Chemical Properties

Substituents significantly impact solubility, stability, and melting points:

  • 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-nitrophenyl)acetamide : Predicted density (1.37 g/cm³) and boiling point (552.6°C) reflect reduced polarity due to methyl groups .
  • Thioacetamide-triazole derivatives (e.g., compound 38) : Fluorobenzyl substituents lower melting points (white solids) compared to nitro-substituted analogues .

Table 2: Physical Properties of Analogues

Compound Molecular Weight Density (g/cm³) Boiling Point (°C)
Target Compound 318.35 Not reported Not reported
Dimethylpyrimidinyl derivative 318.35 1.37 552.6
Compound 38 (MIC = 64 µg/mL) ~350 (estimated) Not reported Not reported

Hydrogen Bonding and Crystal Packing

  • ARAROC (monohydrate): Forms a 3D network via N–H⋯O and O–H⋯O bonds, with water molecules bridging layers .
  • N-(4-Chlorophenyl) derivative : Inversion dimers linked by R₂²(8) motifs create corrugated layers, contrasting with the 3D framework of nitro-substituted analogues .

Biological Activity

Overview

2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide, with the molecular formula C14H13N3O3SC_{14}H_{13}N_{3}O_{3}S, is an organic compound notable for its potential biological activities. It features a sulfanyl linkage connecting an aminophenyl group to a nitrophenyl acetamide, which may contribute to its interaction with various biological targets. This compound has been investigated for its antimicrobial and anticancer properties , among other applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The presence of amino and nitro groups allows for the formation of hydrogen bonds and electrostatic interactions with proteins and enzymes, which can modulate their activity. Additionally, the sulfanyl group can participate in redox reactions, influencing cellular signaling pathways and redox balance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar functional groups demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 5 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli5
Compound BS. aureus3
This compoundP. aeruginosaTBD

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. The interaction of the compound with DNA and proteins may lead to altered cellular functions that promote cancer cell death.

Case Studies

  • Antimicrobial Screening : In a study conducted by researchers at a prominent university, various derivatives of phenyl-acetamides were synthesized and screened for antimicrobial activity. Among them, this compound showed promising results against multi-drug resistant strains, highlighting its potential as a lead compound in drug development .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and lung cancer models. The compound's ability to activate apoptotic pathways was confirmed through flow cytometry analysis.

Q & A

Basic: What established synthetic routes are used to prepare 2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with sulfonylation or sulfanylation of intermediates. For example:

  • Step 1: Sulfonation of 4-aminothiophenol to introduce the sulfanyl group.
  • Step 2: Coupling with 3-nitroaniline via amidation using acetyl chloride derivatives.
  • Step 3: Purification via recrystallization or column chromatography to isolate the product.
    Key reaction conditions include inert atmospheres (e.g., nitrogen), solvents like dichloromethane or DMF, and catalysts such as triethylamine .

Basic: What spectroscopic techniques confirm structural integrity and purity?

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify the presence of the sulfanyl, acetamide, and nitro groups by characteristic chemical shifts (e.g., ~2.1 ppm for acetamide methyl, ~7-8 ppm for aromatic protons) .
  • IR Spectroscopy: Peaks at ~1650 cm1^{-1} (amide C=O) and ~1350 cm1^{-1} (nitro group) confirm functional groups .
  • HPLC: Purity (>95%) is assessed using reverse-phase chromatography with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control: Lower temperatures (0–5°C) during amidation reduce side reactions like hydrolysis .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts: Triethylamine or DMAP improves nucleophilic substitution efficiency in sulfanylation steps .
  • Workup: Gradient recrystallization (e.g., ethanol/water mixtures) removes unreacted starting materials .

Advanced: How can contradictions in reported biological activity data be resolved?

  • Assay Reproducibility: Validate protocols across multiple labs (e.g., cell line authentication, consistent compound concentrations) .
  • Metabolic Stability Testing: Use liver microsomes to assess if metabolite interference explains discrepancies .
  • Target Selectivity Profiling: Screen against related enzymes/receptors (e.g., kinase panels) to rule off-target effects .

Advanced: What computational methods predict interactions with biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding poses in active sites (e.g., kinase domains) .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Modeling: Train models on derivatives to correlate substituent effects (e.g., nitro group position) with activity .

Basic: Which functional groups are critical for reactivity and bioactivity?

  • Sulfanyl Group (-S-): Participates in nucleophilic substitutions and hydrogen bonding with biological targets .
  • Acetamide (-NHCOCH3_3): Enhances solubility and stabilizes interactions via hydrogen bonding .
  • Nitro Group (-NO2_2): Electron-withdrawing effects modulate aromatic ring reactivity and redox properties .

Advanced: How to design derivatives to improve pharmacological properties?

  • Structure-Activity Relationship (SAR): Modify the nitro group to -CF3_3 for enhanced metabolic stability .
  • Prodrug Strategies: Introduce ester moieties to improve membrane permeability, hydrolyzing in vivo to active forms .
  • Heterocyclic Replacements: Substitute the phenyl ring with pyridine to alter electronic profiles .

Basic: What analytical methods quantify the compound in complex mixtures?

  • LC-MS/MS: Quantify using MRM transitions (e.g., m/z 330 → 212 for fragmentation) with deuterated internal standards .
  • UV-Vis Spectroscopy: Measure absorbance at λ~280 nm (nitro group) in buffer solutions .

Advanced: How to address poor solubility in biological assays?

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation: Prepare hydrochloride or sodium salts via acid/base reactions .
  • Nanoformulations: Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Advanced: What strategies validate target engagement in cellular models?

  • Competitive Binding Assays: Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells .
  • CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cell lines .
  • Thermal Shift Assays: Monitor protein melting temperature shifts upon compound binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide
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2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide

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